molecular formula C18H21NO4S B2442553 Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone CAS No. 1706164-91-1

Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone

Cat. No.: B2442553
CAS No.: 1706164-91-1
M. Wt: 347.43
InChI Key: VHKKZRJZIHSNOV-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a cyclohexylsulfonyl group, and an azetidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives often involves constructing the benzofuran ring through various cyclization methods. One common approach is the free radical cyclization cascade, which is effective for creating polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yields and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives typically involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing advanced catalytic processes and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.

    Benzofuran derivatives: Share the benzofuran core but differ in substituent groups.

Uniqueness

Benzofuran-2-yl(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone is unique due to its combination of a benzofuran ring, cyclohexylsulfonyl group, and azetidinyl moiety.

Properties

IUPAC Name

1-benzofuran-2-yl-(3-cyclohexylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c20-18(17-10-13-6-4-5-9-16(13)23-17)19-11-15(12-19)24(21,22)14-7-2-1-3-8-14/h4-6,9-10,14-15H,1-3,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKKZRJZIHSNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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